molecular formula C29H37N3O3 B14733232 (1'beta)-10,11-Dimethoxytubulosan-8'-ol CAS No. 5610-39-9

(1'beta)-10,11-Dimethoxytubulosan-8'-ol

Cat. No.: B14733232
CAS No.: 5610-39-9
M. Wt: 475.6 g/mol
InChI Key: JRVWIILYWSBUMC-CMWZJFIZSA-N
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Description

(1’beta)-10,11-Dimethoxytubulosan-8’-ol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy groups at the 10th and 11th positions and a hydroxyl group at the 8th position of the tubulosan skeleton. Its distinct configuration and functional groups make it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1’beta)-10,11-Dimethoxytubulosan-8’-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Tubulosan Skeleton: This step involves constructing the core structure of tubulosan through a series of cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups are introduced at the 10th and 11th positions using methylation reactions, often employing reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

    Hydroxylation: The hydroxyl group at the 8th position is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2).

Industrial Production Methods

Industrial production of (1’beta)-10,11-Dimethoxytubulosan-8’-ol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1’beta)-10,11-Dimethoxytubulosan-8’-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (1’beta)-10,11-Dimethoxytubulosan-8’-ol, such as ketones, alcohols, and substituted tubulosan compounds.

Scientific Research Applications

(1’beta)-10,11-Dimethoxytubulosan-8’-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for manufacturing pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1’beta)-10,11-Dimethoxytubulosan-8’-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1’beta)-10,11-Dimethoxytubulosan-8’-one: Similar structure but with a ketone group at the 8th position.

    (1’beta)-10,11-Dimethoxytubulosan-8’-amine: Contains an amine group instead of a hydroxyl group at the 8th position.

Uniqueness

(1’beta)-10,11-Dimethoxytubulosan-8’-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

5610-39-9

Molecular Formula

C29H37N3O3

Molecular Weight

475.6 g/mol

IUPAC Name

(1S)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-ol

InChI

InChI=1S/C29H37N3O3/c1-4-17-16-32-10-8-18-13-27(34-2)28(35-3)15-22(18)26(32)12-19(17)11-25-29-21(7-9-30-25)23-14-20(33)5-6-24(23)31-29/h5-6,13-15,17,19,25-26,30-31,33H,4,7-12,16H2,1-3H3/t17-,19-,25-,26-/m0/s1

InChI Key

JRVWIILYWSBUMC-CMWZJFIZSA-N

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@H]4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=C(CCN4)C6=C(N5)C=CC(=C6)O)OC)OC

Origin of Product

United States

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